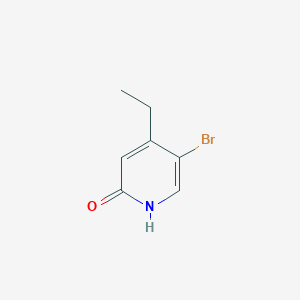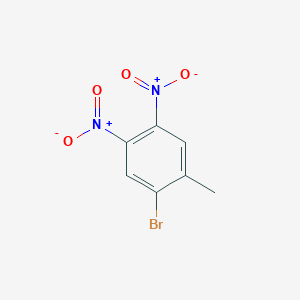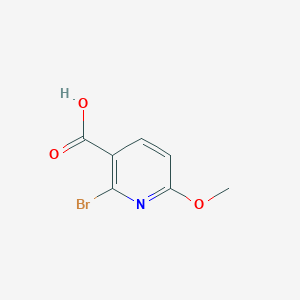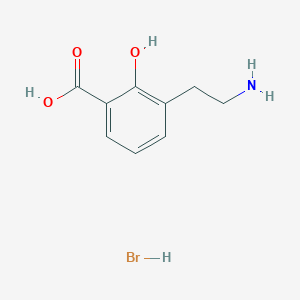
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile
Overview
Description
“4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile” is a research chemical and an intermediate in the synthesis of pyrimidine Schiff bases with antibacterial, antioxidant, anti-inflammatory, and antifungal properties . It is a solid compound, often existing in the form of white crystals .
Synthesis Analysis
The synthesis of this compound involves several steps. First, 2,4,5-tribromopyrimidine reacts with copper(I) chloride (CuCl) to produce 5-bromo-2-chloropyrimidine. Then, 5-bromo-2-chloropyrimidine reacts with ammonia to generate 4-amino-5-bromo-2-chloropyrimidine .Molecular Structure Analysis
The molecular formula of “this compound” is C11H7BrClN5, and its molecular weight is 324.564 .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of pyrimidine Schiff bases . It is also used in the synthesis of etravirine, a medication used to treat HIV, via a process that involves reacting 4-[[6-chloro-5-bromo-2[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy-3,5-dimethylbenzonitrile with ammonia .Physical And Chemical Properties Analysis
“this compound” is a solid compound, often existing in the form of white crystals. It has a melting point of approximately 290-293°C. It is insoluble in water and slightly soluble in ethanol and dimethyl sulfoxide .Scientific Research Applications
Synthesis and Intermediates
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile serves as an important intermediate in the synthesis of various compounds. It is used in creating diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrating its significance in antiviral research (Ju Xiu-lia, 2015). Additionally, this compound is integral to the synthesis of several novel antimicrobial agents, showcasing its versatility in the development of new medications (Mahesh K. Kumar et al., 2022).
Antimicrobial Research
This chemical is central to the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which have been evaluated for their in vitro antibacterial and antifungal activities. Such research indicates the compound's potential in developing new antimicrobial treatments (V. L. Ranganatha et al., 2018).
Crystallography and Tautomerism
Investigations into the crystal structures of related pyrimidin-4-one derivatives, including those incorporating bromine and chlorine atoms, have provided insights into their hydrogen-bonding patterns and tautomerism. This research is crucial for understanding the physical and chemical properties of these compounds (Valeska Gerhardt & M. Bolte, 2016).
Enzyme Inhibition Studies
The compound has been used in the synthesis of thymidylate synthase and dihydrofolate reductase inhibitors. These inhibitors are essential in cancer therapy and bacterial infections, making this compound significant in medicinal chemistry (A. Gangjee et al., 2008).
Environmental Degradation Studies
Research involving Aspergillus niger has demonstrated the degradation of chlorimuron-ethyl, a compound related to this compound. This research highlights the environmental impact and biodegradation pathways of such chemicals (Seema B. Sharma et al., 2012).
Drug Development and Receptor Studies
The compound's derivatives have been explored as ligands for the histamine H4 receptor. This suggests its utility in developing drugs for inflammatory and pain-related conditions, underlining its potential in pharmaceutical research (R. Altenbach et al., 2008).
Radiopharmaceutical Research
Its derivatives have also been utilized in the development of positron emission tomography (PET) tracers for imaging specific receptors, indicating its role in advancing diagnostic imaging techniques (Gengyang Yuan et al., 2016).
Mechanism of Action
While the specific mechanism of action of “4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile” is not mentioned in the search results, it is known that pyrimidine derivatives, such as this compound, have a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Safety and Hazards
Properties
IUPAC Name |
4-[(4-amino-5-bromo-6-chloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOQGXIGSSXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-09-9 | |
| Record name | 4-((4-Amino-5-bromo-6-chloro-2-pyrimidinyl)amino)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398507099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-AMINO-5-BROMO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPK6WEW4QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)


![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
